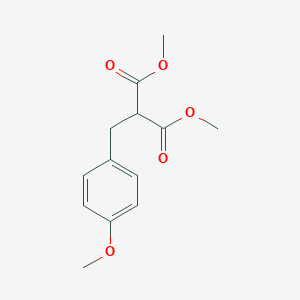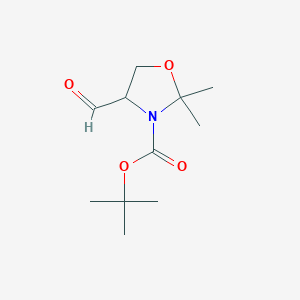
(S)-1-Fenil-2-(p-tolilo)etiloamina
Descripción general
Descripción
(S)-1-Phenyl-2-(p-tolyl)ethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group and a p-tolyl group attached to an ethylamine backbone
Aplicaciones Científicas De Investigación
(S)-1-Phenyl-2-(p-tolyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
Target of Action
It is known that amines, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Amines are known to act as bases, accepting protons and forming salts . They can also participate in hydrogen bonding, influencing their interactions with biological targets .
Biochemical Pathways
Amines can be involved in a variety of biochemical processes, including the synthesis of proteins, neurotransmitters, and other biologically active molecules .
Pharmacokinetics
Its physical properties such as a boiling point of 205 °c and a density of 0919 g/mL at 25 °C suggest that it may have good bioavailability . Its solubility in various solvents like chloroform, methanol, ethanol, and ethyl acetate also suggests that it could be well-absorbed in the body .
Result of Action
It is known that amines can have a wide range of biological effects, depending on their specific structures and the targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-1-Phenyl-2-(p-tolyl)ethylamine. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, it is recommended to store this compound under inert gas at 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-1-Phenyl-2-(p-tolyl)ethylamine can be synthesized through several methods. One common approach involves the reductive amination of the corresponding ketone, (S)-1-Phenyl-2-(p-tolyl)ethanone, using an amine source and a reducing agent. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as palladium on carbon or platinum oxide.
Another method involves the asymmetric hydrogenation of the corresponding imine, which can be prepared from the ketone and an amine. This reaction is usually carried out under high pressure of hydrogen gas and in the presence of a chiral catalyst to ensure the formation of the desired enantiomer.
Industrial Production Methods
On an industrial scale, (S)-1-Phenyl-2-(p-tolyl)ethylamine can be produced using similar methods but optimized for large-scale operations. The choice of catalyst, solvent, and reaction conditions is crucial to maximize yield and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Phenyl-2-(p-tolyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, along with the appropriate electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction can produce the corresponding amine or hydrocarbon.
Comparación Con Compuestos Similares
(S)-1-Phenyl-2-(p-tolyl)ethylamine can be compared with other similar compounds, such as:
Phenethylamine: Lacks the p-tolyl group, resulting in different chemical and biological properties.
1-Phenyl-2-(p-tolyl)ethanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
2-(p-Tolyl)ethylamine:
The uniqueness of (S)-1-Phenyl-2-(p-tolyl)ethylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(1S)-2-(4-methylphenyl)-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDZTXDTPZBKH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436270 | |
| Record name | (S)-1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30339-30-1 | |
| Record name | (S)-1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-1-Phenyl-2-(p-tolyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)






